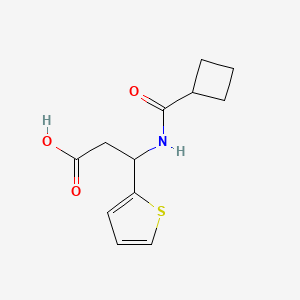
3-(Cyclobutanecarbonylamino)-3-thiophen-2-ylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Cyclobutanecarbonylamino)-3-thiophen-2-ylpropanoic acid is a synthetic compound that has gained interest in the scientific community due to its potential therapeutic applications. This compound belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has shown promising results in preclinical studies for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 3-(Cyclobutanecarbonylamino)-3-thiophen-2-ylpropanoic acid involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and can cause pain, fever, and swelling. By inhibiting COX enzymes, this compound reduces the production of prostaglandins and thus reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and analgesic effects, this compound has also been shown to have antioxidant properties. It has been suggested that this compound may help protect against oxidative stress and inflammation, which are implicated in many diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(Cyclobutanecarbonylamino)-3-thiophen-2-ylpropanoic acid in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities and with high purity. Additionally, this compound has shown promising results in preclinical studies for the treatment of various diseases, which makes it an attractive candidate for further research.
One limitation of using this compound in lab experiments is that it is a synthetic compound, which means that it may not fully replicate the effects of natural compounds in living organisms. Additionally, further research is needed to fully understand the safety and efficacy of this compound in humans.
Direcciones Futuras
There are several future directions for research on 3-(Cyclobutanecarbonylamino)-3-thiophen-2-ylpropanoic acid. One direction is to investigate its potential in treating cancer and other diseases that are characterized by inflammation and oxidative stress. Additionally, further research is needed to fully understand the safety and efficacy of this compound in humans. Finally, there is a need for more studies on the mechanism of action of this compound, as well as its potential interactions with other drugs and compounds.
Métodos De Síntesis
The synthesis of 3-(Cyclobutanecarbonylamino)-3-thiophen-2-ylpropanoic acid involves the reaction of cyclobutanecarbonyl chloride with 3-amino-3-thiophen-2-ylpropanoic acid in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the desired compound.
Aplicaciones Científicas De Investigación
Several studies have investigated the potential therapeutic applications of 3-(Cyclobutanecarbonylamino)-3-thiophen-2-ylpropanoic acid. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties in preclinical models of inflammation and pain. Additionally, this compound has been investigated for its potential in treating cancer, Alzheimer's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
3-(cyclobutanecarbonylamino)-3-thiophen-2-ylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c14-11(15)7-9(10-5-2-6-17-10)13-12(16)8-3-1-4-8/h2,5-6,8-9H,1,3-4,7H2,(H,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPZXEJQIMZXIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC(CC(=O)O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[4-(Cyclopropanecarbonyl)piperazin-1-yl]sulfonylbenzoic acid](/img/structure/B7503179.png)
![5-[[2-(2,6-Dichloroanilino)-2-oxoethyl]-methylsulfamoyl]-2-hydroxybenzoic acid](/img/structure/B7503181.png)
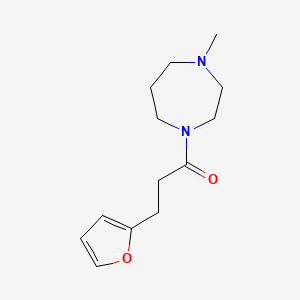
![1-Cyclopropyl-3-[(3-methylphenyl)methyl]urea](/img/structure/B7503194.png)
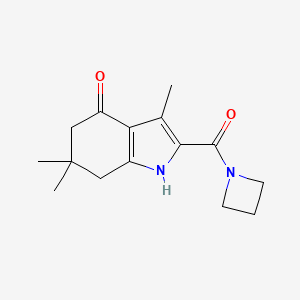

![N-[2-(dimethylamino)-2-oxoethyl]-N,2,4,5-tetramethylfuran-3-carboxamide](/img/structure/B7503207.png)
![3-[2-(Benzylamino)-2-oxoethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B7503213.png)
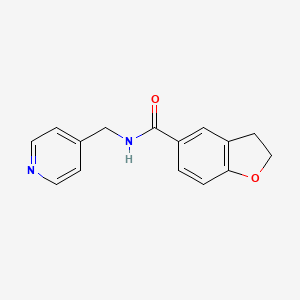
![[5-Ethyl-1-(3-methylphenyl)pyrazol-4-yl]-morpholin-4-ylmethanone](/img/structure/B7503229.png)
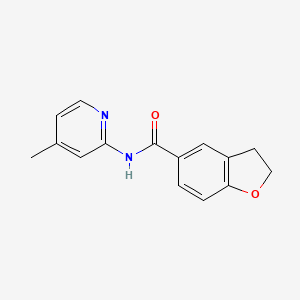
![N-methyl-N-[2-(methylamino)-2-oxoethyl]-2H-chromene-3-carboxamide](/img/structure/B7503244.png)
![4-bromo-N-methyl-N-[(5-methylfuran-2-yl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B7503254.png)
![N-cyclopentyl-4-methyl-4H-furo[3,2-b]pyrrole-5-carboxamide](/img/structure/B7503263.png)
